molecular formula C9H13BN4 B14317713 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole CAS No. 110569-50-1

1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole

Cat. No.: B14317713
CAS No.: 110569-50-1
M. Wt: 188.04 g/mol
InChI Key: CWQAEARCZIICTF-UHFFFAOYSA-N
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Description

1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole is a heterocyclic compound that features a unique combination of boron and nitrogen atoms within its structure

Preparation Methods

The synthesis of 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole typically involves the reaction of benzylamine with a boron-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the tetrazaborole ring. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-nitrogen oxides.

    Reduction: Reduction reactions can lead to the formation of boron-nitrogen hydrides.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other boron-nitrogen compounds.

    Biology: The compound’s unique structure makes it a candidate for studying boron-nitrogen interactions in biological systems.

    Industry: Used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole exerts its effects involves interactions between the boron and nitrogen atoms within its structure. These interactions can influence the compound’s reactivity and binding properties. Molecular targets and pathways involved include boron-nitrogen coordination complexes and potential interactions with biological macromolecules.

Comparison with Similar Compounds

Similar compounds to 1-Benzyl-4,5-dimethyl-4,5-dihydro-1H-tetrazaborole include other boron-nitrogen heterocycles such as:

  • 1H-Tetrazaborole, 4,5-dihydro-1,4,5-trimethyl-
  • 1H-Tetrazaborole, 4,5-dihydro-1,4-dimethyl- These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of benzyl and dimethyl groups, which can affect its reactivity and potential uses.

Properties

CAS No.

110569-50-1

Molecular Formula

C9H13BN4

Molecular Weight

188.04 g/mol

IUPAC Name

1-benzyl-4,5-dimethyltetrazaborole

InChI

InChI=1S/C9H13BN4/c1-10-13(2)11-12-14(10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

CWQAEARCZIICTF-UHFFFAOYSA-N

Canonical SMILES

B1(N(N=NN1CC2=CC=CC=C2)C)C

Origin of Product

United States

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